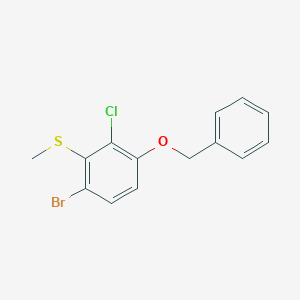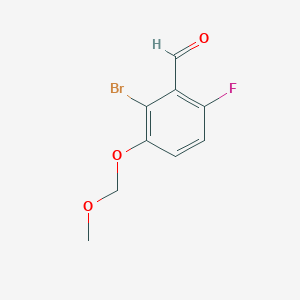
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, also known as 1-BBEF, is a synthetic organic compound with a range of potential applications in scientific research. 1-BBEF is a member of the benzene family, which is composed of 6 carbon atoms that are arranged in a ring structure. This compound is synthesized via a nucleophilic aromatic substitution reaction, and its reactivity can be further modified by altering the substituents on the benzene ring. 1-BBEF has been studied for its potential use in various scientific research applications, including drug development, organic synthesis, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene has been studied for its potential use in various scientific research applications, including drug development, organic synthesis, and analytical chemistry. In drug development, 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene can be used to synthesize novel drug molecules with desired pharmacological properties. In organic synthesis, 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene can be used as a versatile building block for constructing complex organic molecules. In analytical chemistry, 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene can be used to detect and quantify the presence of other organic compounds.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is largely dependent on its reactivity. The reactivity of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is determined by the substituents on the benzene ring, such as the ethoxy group. The ethoxy group can act as a nucleophile, allowing 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene to react with other molecules and form covalent bonds. This reactivity can be further modified by altering the substituents on the benzene ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene are largely unknown. However, 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene has been studied for its potential use in drug development, and it is likely that it has some biological activity. Further research is needed to determine the biochemical and physiological effects of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its reactivity can be modified by altering the substituents on the benzene ring. Furthermore, 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is relatively stable and has a low toxicity. However, 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene has some limitations. It is not very soluble in water, and it is not very reactive with other molecules.
Zukünftige Richtungen
There are several potential future directions for 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene research. One potential direction is to further explore its potential use in drug development. Another potential direction is to investigate its potential use in organic synthesis and analytical chemistry. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene. Finally, research could be conducted to develop new methods for synthesizing 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene with improved properties.
Synthesemethoden
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is synthesized via a nucleophilic aromatic substitution reaction. This reaction involves the substitution of a nucleophile, such as bromine, for a hydrogen atom on the benzene ring. To carry out this reaction, a brominating agent, such as N-bromosuccinimide (NBS), is used. The brominating agent reacts with the benzene ring, resulting in the formation of the 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene product. The reaction can be further modified by altering the substituents on the benzene ring, such as the ethoxy group.
Eigenschaften
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO2/c1-2-18-15-12(16)8-9-13(14(15)17)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNMISNKKSVNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)








